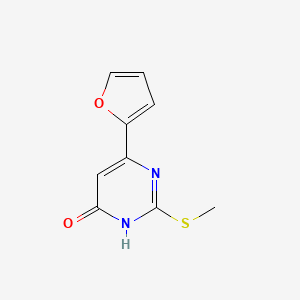

6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(furan-2-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-14-9-10-6(5-8(12)11-9)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQVELWWAUVRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Condensation of Furan-2-carbaldehyde, Thiourea, and Acetoacetate Esters

A widely employed method involves the one-pot condensation of furan-2-carbaldehyde with thiourea and an acetoacetate ester under reflux conditions in ethanol. This approach is catalyzed by Lewis acids such as ferric chloride to promote ring closure and formation of the pyrimidine core.

Procedure Summary:

- Reactants:

- Furan-2-carbaldehyde (1 mmol)

- Appropriate acetoacetate ester (1 mmol)

- Thiourea (1.3 mmol)

- Ferric chloride (0.2 mmol, Lewis acid catalyst)

- Solvent: Absolute ethanol (4 mL)

- Conditions: Reflux for 6 hours

- Workup: Filter reaction mixture, evaporate solvent under reduced pressure, purify residue by salting out or column chromatography depending on substituents.

This method yields 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives, which can be further modified to the target compound by oxidation or substitution steps.

Introduction of the Methylthio Group via Alkylation of 2-Mercaptopyrimidin-4(3H)-one Derivatives

The methylthio group at the 2-position is typically introduced by alkylation of a thiol precursor on the pyrimidine ring. The procedure involves:

- Starting from 6-substituted pyrimidin-4(3H)-one derivatives containing a thiol or mercapto group at the 2-position.

- Treatment with methyl iodide or other methylating agents in the presence of a base such as potassium hydroxide or potassium carbonate.

- Refluxing the reaction mixture in ethanol or acetone for several hours.

- Isolation of the methylthio-substituted product by filtration and recrystallization.

For example, 6-[(4-chlorophenyl)methylene]amino-2-(methylthio)pyrimidin-4(1H)-one was synthesized by methylation of the corresponding 2-mercapto derivative using methyl iodide in ethanolic KOH solution under reflux for 5 hours, yielding the methylthio compound in 87% yield.

Synthesis of 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as Intermediates

Another preparative route involves the synthesis of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine intermediates, which can be further transformed into various derivatives including the target compound.

- React trihalomethyl-substituted pyrimidines with 2-methylisothiourea sulfate in a mixture of water and methanol.

- Add concentrated hydrochloric acid and reflux for 48 hours.

- Extract with dichloromethane, dry, and treat with potassium iodide in acetone to substitute the halogen with iodine.

- Purify intermediates by column chromatography.

This method yields 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine in 65% yield and related chloro derivatives in 62% yield.

Alkylation of 6-Substituted Pyrimidinones with Halomethyl Derivatives

The methylthio-substituted pyrimidinone can be further functionalized by O-alkylation or N-alkylation using halomethyl derivatives under basic conditions.

- Reaction carried out in acetone with potassium carbonate as base.

- Heating to reflux for 30 minutes to several hours.

- Workup includes solvent removal, extraction, drying, and purification by recrystallization or column chromatography.

This approach is useful for introducing additional substituents or for preparing nucleoside analogs.

Summary Table of Preparation Methods

Detailed Research Findings

- The condensation method (Method 1) benefits from the use of ferric chloride as a Lewis acid to facilitate cyclization and improve yields.

- Alkylation (Method 2) under basic conditions is highly selective for the thiol group, yielding methylthio derivatives without affecting other functional groups.

- The preparation of iodomethyl intermediates (Method 3) involves prolonged reflux and acid treatment, indicating a multi-step transformation with moderate yields.

- Subsequent alkylation reactions (Method 4) are rapid and efficient, allowing for structural diversification of the pyrimidinone core.

Chemical Reactions Analysis

Types of Reactions: 6-(Furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: New derivatives with different substituents.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

*Calculated based on molecular formula C₉H₈N₂O₂S.

Key Observations:

Substituent Effects on Physicochemical Properties: The methylthio group at C2 is conserved in most analogs, contributing to moderate lipophilicity. Pyridin-2-ylmethyl substituents (e.g., in ) increase molecular weight and polarity, reflected in higher melting points (138–140°C) .

Anticancer Activity: Fused-ring systems (e.g., pyrido-pyrazolo-pyrimidinones in ) show activity in cancer models, likely due to enhanced π-π stacking with cellular targets . Antiviral Activity: S-DABO derivatives with triazole moieties () demonstrate HIV-1 inhibition, suggesting that C2/C6 modifications can optimize binding to viral enzymes .

Synthetic Approaches :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 6-methyl-2-thiopyrimidin-4(3H)-one as a precursor. Methylation of the thiol group is achieved using dimethyl sulfate (Method A) or methyl iodide (Method B) under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH). Both methods yield 2-(methylthio)pyrimidin-4(3H)-one derivatives with high efficiency .

- Step 2 : Introduce the furan-2-yl group via nucleophilic substitution or coupling reactions. For example, heating the intermediate with furan-2-ylboronic acid or a furan-containing amine under controlled temperature (~140°C) facilitates substitution at the C6 position .

- Optimization : Adjust solvent polarity (e.g., dioxane for solubility), reaction time (typically 12–24 hours), and temperature to minimize by-products. Yields exceeding 70% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, methylthio group at δ 2.5 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the pyrimidinone ring) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 237.06 for C₉H₈N₂O₂S) .

- Elemental Analysis : Validate purity (>95% C, H, N, S content) .

Q. How can researchers design initial biological activity screens for this compound?

- Experimental Design :

- In vitro assays : Test inhibition of enzymes (e.g., kinases, proteases) or receptor binding using fluorescence-based assays. Prioritize targets based on structural analogs (e.g., anticonvulsant activity in related pyrimidinones) .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values .

- Animal models : For advanced leads, employ rodent models (e.g., Sprague–Dawley rats) to evaluate analgesic or anticonvulsant effects via hot-plate or maximal electroshock tests .

Advanced Research Questions

Q. How can reaction mechanisms for furan substitution at C6 be elucidated?

- Methodology :

- Kinetic studies : Monitor reaction progress via HPLC to determine rate constants under varying temperatures and solvents.

- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps in substitution reactions .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map energy barriers for intermediates, such as the transition state of furan-2-yl coupling .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : If one study reports anticonvulsant activity (ED₅₀ = 50 mg/kg) while another shows no effect:

- Replicate assays : Standardize protocols (e.g., seizure induction methods, dosing intervals) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methylthio with ethylthio) to isolate structure-activity relationships (SAR) .

- Pharmacokinetic profiling : Measure bioavailability and blood-brain barrier penetration to explain discrepancies .

Q. How can computational methods predict interactions between this compound and biological targets?

- Approach :

- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., GABAₐ receptors for anticonvulsant activity). Validate with co-crystallography if feasible .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR modeling : Develop regression models linking substituent electronic parameters (e.g., Hammett σ) to activity .

Q. What experimental designs optimize regioselectivity in structural modifications?

- Example : Introducing substituents at C4 or C5 without disrupting the furan-2-yl group:

- Protecting groups : Temporarily block the pyrimidinone carbonyl with TMSCl to direct electrophilic substitution .

- Directed ortho-metalation : Use LDA to deprotonate specific positions for functionalization .

- Table : Comparison of directing groups and yields:

| Substituent | Position | Yield (%) | Reference |

|---|---|---|---|

| -NO₂ | C5 | 62 | |

| -OMe | C4 | 78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.